Cas no 941913-58-2 (N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide)

N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide structure
941913-58-2 structure
商品名:N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
CAS番号:941913-58-2
MF:C23H17N3O4
メガワット:399.398785352707
CID:5363316

N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-1,3-benzodioxol-5-yl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
    • N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
    • HMS3511C13
    • N-(1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
    • N-(benzo[d][1,3]dioxol-5-yl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
    • インチ: 1S/C23H17N3O4/c27-21(24-16-10-11-19-20(12-16)30-14-29-19)13-26-18-9-5-4-8-17(18)22(25-23(26)28)15-6-2-1-3-7-15/h1-12H,13-14H2,(H,24,27)
    • InChIKey: CPXIPYNNWPUCST-UHFFFAOYSA-N
    • ほほえんだ: O1COC2C=CC(=CC1=2)NC(CN1C(N=C(C2C=CC=CC=2)C2C=CC=CC1=2)=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 690
  • トポロジー分子極性表面積: 80.2
  • 疎水性パラメータ計算基準値(XlogP): 3.6

N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3167-1530-4mg
N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
941913-58-2 90%+
4mg
$66.0 2023-04-24
Life Chemicals
F3167-1530-2μmol
N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
941913-58-2 90%+
2μl
$57.0 2023-04-24
Life Chemicals
F3167-1530-15mg
N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
941913-58-2 90%+
15mg
$89.0 2023-04-24
Life Chemicals
F3167-1530-75mg
N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
941913-58-2 90%+
75mg
$208.0 2023-04-24
Life Chemicals
F3167-1530-5μmol
N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
941913-58-2 90%+
5μl
$63.0 2023-04-24
Life Chemicals
F3167-1530-20μmol
N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
941913-58-2 90%+
20μl
$79.0 2023-04-24
Life Chemicals
F3167-1530-10μmol
N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
941913-58-2 90%+
10μl
$69.0 2023-04-24
Life Chemicals
F3167-1530-25mg
N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
941913-58-2 90%+
25mg
$109.0 2023-04-24
Life Chemicals
F3167-1530-40mg
N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
941913-58-2 90%+
40mg
$140.0 2023-04-24
Life Chemicals
F3167-1530-5mg
N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
941913-58-2 90%+
5mg
$69.0 2023-04-24

N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide 関連文献

N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamideに関する追加情報

N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide: A Comprehensive Overview

N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (CAS No. 94191358) is a complex organic compound with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical structure, synthesis methods, biological properties, and potential applications in drug development.

The molecular structure of N-(2H-1,3-benzodioxol5yl)-2-(2oxo4phenyl12dihydroquinazolin1yl)acetamide is characterized by a benzodioxole moiety and a quinazoline derivative. The benzodioxole group is known for its aromatic stability and potential antioxidant properties, while the quinazoline ring system is a common scaffold in various bioactive compounds. The combination of these groups creates a molecule with diverse functional groups that can interact with biological targets in unique ways.

Recent studies have highlighted the importance of quinazoline derivatives in drug discovery. For instance, researchers have reported that certain quinazoline-based compounds exhibit potent anti-cancer activity by inhibiting key enzymes involved in cell proliferation and survival. The presence of the acetamide group in this compound further enhances its bioavailability and pharmacokinetic properties, making it a promising candidate for therapeutic applications.

The synthesis of N-(2H13benzodioxol5yl)acetamide derivatives has been optimized using various methodologies. One notable approach involves the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields. This method not only simplifies the production process but also reduces the environmental impact compared to traditional synthesis techniques.

In terms of biological activity, N-(2H13benzodioxol5yl)acetamide has shown remarkable selectivity towards specific cellular pathways. For example, a recent study demonstrated that this compound can effectively inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By targeting CDKs, this compound exhibits anti-proliferative effects on cancer cells without significantly affecting normal cells, indicating its potential as a targeted therapy for various malignancies.

Moreover, N-(2H13benzodioxol5yl)acetamide has been investigated for its anti-inflammatory properties. Experimental data suggest that this compound can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL6 in vitro. These findings underscore its potential application in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Another area of interest is the role of N-(2H13benzodioxol5yl)acetamide in neurodegenerative disorders. Preliminary studies indicate that this compound may protect against oxidative stress-induced neuronal damage by modulating glutathione levels and reducing reactive oxygen species (ROS). Such properties make it a valuable lead compound for developing neuroprotective agents.

From an industrial perspective, the scalability of synthesizing N-(94191358) is crucial for its commercialization. Current research focuses on developing cost-effective strategies to produce large quantities of this compound while ensuring high purity and consistency. Techniques such as continuous flow chemistry are being explored to achieve these goals efficiently.

In conclusion, N-(94191358) represents a significant advancement in medicinal chemistry due to its versatile structure and diverse biological activities. With ongoing research unraveling its mechanisms of action and optimizing its synthesis pathways, this compound holds immense promise for addressing unmet medical needs across multiple therapeutic areas.

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd